molecular formula C15H13F3N4 B2491886 4-(Dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile CAS No. 338773-40-3

4-(Dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile

Cat. No. B2491886
CAS RN: 338773-40-3
M. Wt: 306.292
InChI Key: GAPGUHABRMNTHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several chemical strategies, including catalyzed reactions and multicomponent reactions. For example, a method for the convenient and selective trifluoroacetylation of anilines with ethyl trifluoroacetate has been described, utilizing 4-dimethylaminopyridine as a catalyst, which may be relevant to the synthesis of related compounds (Prashad et al., 2000). Additionally, reactions of 3-anilinoenones with active methylene nitrile have been investigated, suggesting pathways for the synthesis of nicotinonitriles and related derivatives through one-pot multicomponent reactions (Al-Omran et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds related to 4-(Dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile has been elucidated using various spectroscopic methods, including X-ray diffraction. These studies help in understanding the conformation and bonding within such molecules, providing insight into their stability and reactivity. For instance, the crystal structure studies of 2-{5-[4-(dimethylamino)phenyl]penta-2,4-dien-1-ylidene}malononitrile derivatives offer insights into the molecular conformation and solvatochromic behavior of similar compounds (Bogdanov et al., 2019).

Chemical Reactions and Properties

The chemical behavior of 4-(Dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile and related compounds involves a range of reactions, including cycloaddition reactions and reactions with nitriles and carbonyl compounds. These reactions are crucial for the synthesis of various derivatives and for understanding the reactivity of the core structure. For example, cycloaddition reactions of dimethylamino-bis(trifluoromethyl)borane with nitrile oxides have been studied, showing the formation of heterocycles, which might parallel the reactivity of similar nitro compounds (Brauer et al., 1996).

Physical Properties Analysis

The physical properties of 4-(Dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile and analogs, including solubility, melting points, and crystalline behavior, are essential for their application in various fields. The solvatochromic behavior and crystallization patterns of similar compounds have been extensively studied, indicating the influence of molecular structure on these properties. The solvatochromic behavior and crystal structure of derivatives like 4-chloro-4'dimethylamino-benzylidene aniline provide valuable data on the physical properties of related compounds (Leela et al., 2009).

Scientific Research Applications

Photochemical Behavior and Charge Transfer

  • 4-(Dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile and its analogs demonstrate unique photochemical behaviors. The formation of twisted intramolecular charge transfer (TICT) states is influenced by the substituent in the N-aryl group, which affects the photochemical behavior in polar solvents. This phenomenon is essential for understanding the photophysics of donor-acceptor substituted stilbenes, as demonstrated in various studies (Yang et al., 2004), (Lapouyade et al., 1992).

Synthesis and Chemical Reactions

  • The compound plays a significant role in the synthesis of various chemical structures. For instance, its reactions with triflic anhydride or POCl₃ lead to the formation of CF₃ substituted 3-aryl- or 3-hetarylacroleins (Baraznenok et al., 1998). Additionally, its involvement in the highly regioselective C-2 amination of 4,6-dichloronicotinonitrile using palladium(0) catalysis has been documented, highlighting its significance in organic synthesis (Delvare et al., 2011).

Role in Corrosion Inhibition

  • Derivatives of 4-(Dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile, such as furanylnicotinamidine derivatives, have been investigated for their corrosion inhibition properties on carbon steel in acidic solutions. These studies are crucial in understanding the compound's potential application in industrial corrosion prevention (Fouda et al., 2020).

Mechanism of Action

The mechanism of action of this compound could involve intramolecular charge transfer (ICT), similar to 4-(dimethylamino)benzonitrile (DMABN) .

Safety and Hazards

As with any chemical compound, it’s important to handle “4-(Dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile” with care. 4-(Dimethylamino)pyridine (DMAP), a related compound, is known to be toxic and corrosive .

properties

IUPAC Name

4-(dimethylamino)-2-[4-(trifluoromethyl)anilino]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4/c1-22(2)13-7-8-20-14(12(13)9-19)21-11-5-3-10(4-6-11)15(16,17)18/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPGUHABRMNTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)NC2=CC=C(C=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile

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